LEAD TETRAACETATE

Description

Lead tetraacetate (Pb(C₂H₃O₂)₄), also known as plumbic acetate, is a lead(IV) compound with significant applications in organic synthesis and electrochemical processes. It appears as white to pinkish crystals, soluble in hot acetic acid, chloroform, or benzene, and decomposes upon heating above 175°C . Its synthesis often involves electrochemical methods, where metallic lead is oxidized in an acetic acid medium. A key advancement by Satayev et al. demonstrated that combining chemical dissolution of metallic lead with electrolysis eliminates the need for costly reagents like lead diacetate trihydrate and acetic anhydride, streamlining production and improving economic viability .

In organic chemistry, this compound serves as a potent oxidizer, facilitating reactions such as oxidative decarboxylation of α-hydroxy acids, formation of acylamines from carboxamides, and cyclization of nitrogen-containing compounds . Its moisture sensitivity necessitates storage with excess acetic acid to prevent degradation into lead(II) acetate and acetic acid .

Properties

IUPAC Name |

lead(2+);tetraacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H4O2.Pb/c4*1-2(3)4;/h4*1H3,(H,3,4);/q;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKFDYCQCBEDNU-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

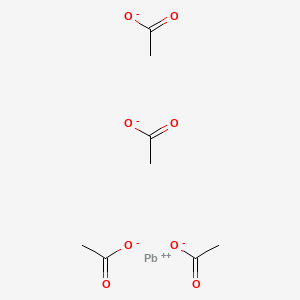

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O8Pb-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly pink wet crystals with an odor of vinegar. (USCG, 1999), Colorless to pink solid from glacial acetic acid; [Merck Index # 5423] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Lead(IV) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in hot glacial acetic acid, benzene, chloroform, tetrachloroethane, nitrobenzene. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948 | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.228 at 17 °C/4 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948 | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948 | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless monoclinic prisms from glacial acetic acid, Colorless or faintly pink crystals, sometimes moist with glacial acetic acid | |

CAS No. |

546-67-8 | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead tetraacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lead(4+) salt (4:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETRAACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CFN24B03DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

347 °F (USCG, 1999), 175-180 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948 | |

| Record name | LEAD TETRAACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8788 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 948 | |

| Record name | LEAD TETRAACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

LEAD TETRAACETATE is typically prepared by treating red lead (Pb3O4) with acetic acid and acetic anhydride. The reaction absorbs water, resulting in the formation of lead(IV) acetate and lead(II) acetate . The net reaction is as follows: [ \text{Pb}_3\text{O}_4 + 4 \text{Ac}_2\text{O} \rightarrow \text{Pb(OAc)}_4 + 2 \text{Pb(OAc)}_2 ]

Additionally, lead(II) acetate can be partially oxidized to lead(IV) acetate using chlorine, producing lead(II) chloride as a by-product : [ 2 \text{Pb(OAc)}_2 + \text{Cl}_2 \rightarrow \text{Pb(OAc)}_4 + \text{PbCl}_2 ]

Chemical Reactions Analysis

LEAD TETRAACETATE undergoes various types of chemical reactions, including:

Substitution: It can substitute acetyloxy groups into organic molecules, such as the acetoxylation of benzylic, allylic, and α-oxygen ether C−H bonds.

Cleavage: It cleaves 1,2-diols to their corresponding aldehydes or ketones, often replacing ozonolysis.

Common reagents and conditions used in these reactions include organic solvents like benzene, chloroform, and acetic acid. Major products formed from these reactions include aldehydes, ketones, and diazo compounds .

Scientific Research Applications

Key Applications

1. Oxidative Decarboxylation

- LTA is extensively used for the oxidative decarboxylation of carboxylic acids, converting them into alkenes and acetate esters. This reaction can yield a variety of products depending on the substrate and reaction conditions, such as solvent type and temperature .

2. Cleavage of Diols

- One of the notable reactions involving LTA is the cleavage of 1,2-diols. This process results in the formation of carbonyl compounds, making it a valuable step in synthetic pathways for complex molecules .

3. Synthesis of Cyclic Ethers

- LTA facilitates the synthesis of cyclic ethers from alicyclic alcohols through oxidation processes. This application is particularly useful in creating compounds with specific stereochemical configurations .

4. Acetoxylation and Methylation

- The reagent is also employed in acetoxylation reactions, where ketones in their enol forms are converted into acetoxy derivatives. Additionally, LTA can be used for methylation reactions, expanding its utility in organic synthesis .

5. Oxidation of Phenols and Sulfides

- LTA has shown effectiveness in oxidizing phenolic compounds and alkyl sulfides, contributing to various organic transformations that require selective oxidation .

Data Table: Summary of Applications

Case Studies

Case Study 1: Decarboxylation Reactions

In a study by Sheldon and Kochi (2011), this compound was utilized for the decarboxylation of alpha-hydroxy and alpha-amino acids. The results demonstrated that varying solvents significantly influenced product distribution, showcasing LTA's adaptability in synthetic applications .

Case Study 2: Glycol Cleavage

Banerjee et al. illustrated the effectiveness of LTA in cleaving glycols to yield aldehydes and ketones. Their findings indicated that reaction conditions could be optimized to favor specific carbonyl products, thereby enhancing synthetic efficiency .

Case Study 3: Synthesis of Terpenoids

Research highlighted the use of LTA in synthesizing terpenoid compounds through oxidative decarboxylation. The study revealed that LTA could selectively oxidize specific functional groups while maintaining overall molecular integrity, making it invaluable for complex natural product synthesis .

Mechanism of Action

LEAD TETRAACETATE exerts its effects primarily through its strong oxidizing properties. It participates in α-acetoxylation of ketones and oxidative decarboxylation of carboxylic acids . The compound can also induce the cleavage of 1,2-diols to aldehydes or ketones and decarboxylation of carboxylic acids to alkyl halides . These reactions involve the transfer of oxygen atoms from lead(IV) acetate to the substrate, resulting in the formation of oxidized products.

Comparison with Similar Compounds

Chemical Roles :

- This compound : Acts as an oxidizing agent in electrosynthesis and organic reactions (e.g., styrene addition via ionic/radical pathways) .

- Lead diacetate (Pb(CH₃COO)₂) : A byproduct of this compound synthesis and a precursor in its electrochemical regeneration. It also functions as a dehydrating agent in reactions with red lead (Pb₃O₄) .

This compound vs. Tetraethyl Lead (Pb(C₂H₅)₄)

Stability and Handling :

- Both compounds are moisture-sensitive, but tetraethyl lead’s volatility and environmental persistence render it more hazardous .

This compound vs. Calcium Disodium EDTA

Functional Contrast :

Mechanistic Differences :

- EDTA’s carboxylate groups sequester metal ions, whereas this compound participates in electron-transfer reactions, exemplified by its role in decarboxylation and carbocation formation .

Key Research Findings

- Electrochemical Synthesis : Satayev’s flow-diaphragm method reduces cell voltage by 15–20%, enabling prolonged electrolysis without significant power loss .

- Organic Synthesis : this compound enables high-yield (72–90%) synthesis of 24-¹³C-labeled bile acids via formyl ester intermediates, outperforming traditional halogenation routes .

- Safety : this compound’s acute toxicity mandates strict handling protocols, including acetic acid stabilization and desiccator storage .

Biological Activity

Lead tetraacetate (CAS No. 546-67-8) is a compound known for its significant biological activity, particularly as an oxidizing agent in organic chemistry. This article reviews its biological effects, mechanisms of action, and implications for health, drawing from various studies and case analyses.

Overview of this compound

This compound is a lead compound with applications in organic synthesis, primarily due to its ability to oxidize various functional groups. It is recognized for its selective oxidation properties, which enable it to react with a range of organic substrates, including alcohols and acids. The compound is characterized by its low acute toxicity via inhalation and dermal exposure, but it poses risks associated with lead exposure.

Oxidizing Agent

This compound is one of the most versatile oxidizing agents in organic chemistry. It facilitates oxidative decarboxylation reactions, converting carboxylic acids into various products depending on the reaction conditions. For example, it has been shown to decarboxylate alpha-hydroxy and alpha-amino acids effectively .

The mechanism by which this compound exerts its biological effects involves the formation of reactive intermediates that can interact with cellular components, leading to oxidative stress. This oxidative stress can damage cellular structures, including lipids, proteins, and nucleic acids.

Toxicity and Exposure

While this compound exhibits low acute toxicity through inhalation (LC50 > 5.05 mg/L), chronic exposure can lead to significant health risks due to lead accumulation in the body. Studies indicate that even after cessation of exposure, individuals may continue to excrete lead at elevated levels due to bone mobilization .

- Acute Toxicity : Reported LD50 values suggest low acute toxicity; however, chronic exposure effects are more concerning.

- Chronic Effects : Long-term exposure can result in decreased ALA-D activity and increased lead levels in urine, indicating ongoing biological activity even years after exposure cessation .

Case Studies

- Chronic Lead Poisoning : A study involving individuals with a history of chronic lead poisoning revealed persistent biological effects years after exposure termination. The subjects exhibited normal hemoglobin levels but showed decreased ALA-D activity and increased lead excretion .

- Oxidative Stress Studies : Research indicates that this compound can induce oxidative stress in various biological systems. For instance, its interaction with cellular components can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage and potential carcinogenic effects .

Comparative Biological Activity

| Property | This compound | Other Lead Compounds |

|---|---|---|

| Oxidizing Strength | High | Variable |

| Acute Toxicity (LD50) | 4665-5610 mg/kg | Lower for some compounds |

| Chronic Effects | Significant | Varies |

| Use in Synthesis | Versatile | Limited |

Q & A

Q. What are the critical storage and handling protocols for lead tetraacetate to ensure experimental reproducibility?

this compound is highly moisture-sensitive and decomposes upon exposure to water or ethanol, forming lead(II) acetate and acetic acid . For reproducible results:

- Store in anhydrous conditions (e.g., desiccators with silica gel) and under inert gas (argon/nitrogen).

- Use freshly prepared solutions in acetic acid or benzene, avoiding aqueous solvents .

- Monitor purity via melting point (175°C) and color (colorless to pink crystals) .

| Key Properties | Values |

|---|---|

| Melting Point | 175°C |

| Solubility | Soluble in hot acetic acid, chloroform, benzene |

| Decomposition | Releases acetic acid and lead oxides in water |

Q. How can researchers safely synthesize this compound in the laboratory?

Synthesis involves refluxing lead(IV) oxide with glacial acetic acid and acetic anhydride under anhydrous conditions :

- Procedure : Mix PbO₂ with excess acetic acid and acetic anhydride. Reflux at 120°C for 6 hours. Filter and crystallize the product.

- Critical steps : Ensure anhydrous reagents and inert atmosphere to prevent hydrolysis. Validate purity via IR spectroscopy (acetate peaks at ~1550 cm⁻¹) .

Q. What spectroscopic methods are recommended for characterizing this compound?

- IR Spectroscopy : Confirm acetate ligands via C=O stretching (1700–1650 cm⁻¹) and Pb-O bonds (600–500 cm⁻¹) .

- X-ray Diffraction (XRD) : Verify crystalline structure, as this compound adopts a tetrahedral geometry .

- Elemental Analysis : Ensure Pb content aligns with theoretical molar mass (443.38 g/mol) .

Advanced Research Questions

Q. How do reaction solvents influence the oxidative properties of this compound in organic synthesis?

this compound’s reactivity depends on solvent polarity and coordination ability:

- In acetic acid , it acts as a strong oxidizer for alcohols to ketones or aldehydes.

- In benzene , it facilitates C–H activation in allylic or benzylic positions .

- Contradiction Note : While some sources claim solubility in water , decomposition occurs rapidly, limiting aqueous applications. Verify solvent compatibility via controlled small-scale trials .

Q. What experimental strategies resolve contradictions in reported decomposition pathways of this compound?

Discrepancies in decomposition products (e.g., lead(II) acetate vs. lead oxide) arise from moisture levels and temperature:

- Method : Conduct thermogravimetric analysis (TGA) under controlled humidity.

- Data : At 175°C in dry air, decomposition yields PbO and acetic acid. With trace water, Pb(CH₃COO)₂ dominates .

- Recommendation : Document environmental conditions rigorously in publications to enable cross-study comparisons .

Q. How can researchers optimize this compound-mediated oxidation reactions to minimize side products?

- Catalytic Additives : Use iodine or bromine to enhance selectivity in alcohol oxidations .

- Temperature Control : Maintain reactions below 50°C to prevent over-oxidation.

- Kinetic Studies : Monitor reaction progress via GC-MS or NMR to identify intermediates (e.g., acetoxy radicals) .

| Optimization Parameter | Effect |

|---|---|

| Additives (I₂) | Accelerates radical formation, improves yield |

| Solvent (CH₃COOH) | Stabilizes intermediates, reduces byproducts |

Q. What methodologies validate the role of this compound in synthesizing heterocyclic compounds (e.g., triazoles)?

this compound enables click chemistry via azide-alkyne cycloaddition:

- Procedure : React 2-azidoacetate derivatives with terminal alkynes in benzene. Use Cu(I) as a co-catalyst.

- Characterization : Confirm triazole formation via ¹H NMR (distinct proton shifts at δ 7.5–8.5 ppm) and HPLC .

- Mechanistic Insight : this compound stabilizes reactive intermediates, reducing side reactions .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in reported solubility data for this compound?

- Replicate Studies : Test solubility in rigorously dried solvents (e.g., acetic acid vs. water) using Karl Fischer titration to quantify moisture .

- Publish Raw Data : Include solvent preparation protocols in supplementary materials to aid reproducibility .

Q. What statistical approaches are suitable for analyzing this compound’s reaction kinetics?

- Non-linear Regression : Fit time-course data to pseudo-first-order models.

- Error Analysis : Report confidence intervals for rate constants derived from triplicate experiments .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in shared laboratory environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.